5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL
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Overview
Description
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its phenyl group substituted with methoxy and methyl groups, as well as its pentadienyl structure. It is a versatile molecule that finds applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an appropriate phenol derivative is reacted with an alkyl halide in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Production of alcohols or other reduced derivatives.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its phenyl and pentadienyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL is utilized in studies involving enzyme inhibition and receptor binding assays. Its structural complexity allows it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties contribute to the creation of high-value products.
Mechanism of Action
The mechanism by which 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pentadienyl moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl)triphenylphosphonium bromide: This compound shares a similar phenyl and pentadienyl structure but includes a triphenylphosphonium group.
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol: A stable isotope-labeled version of the compound, used in research applications.
Uniqueness: 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatile nature and unique properties make it a valuable compound in research and development.
Properties
IUPAC Name |
(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESCFRMRPPDGE-HRCSPUOPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/CO)/C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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